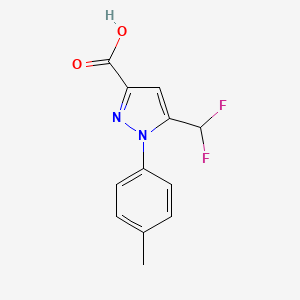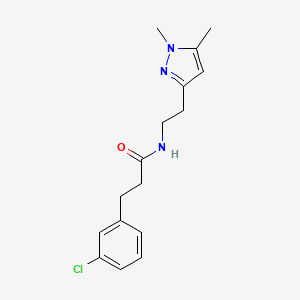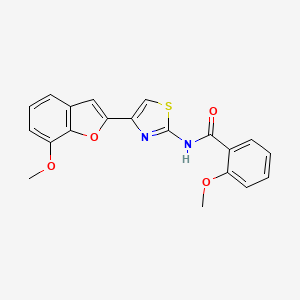
N-pyrazin-2-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-pyrazin-2-ylprop-2-enamide”, also known as pyrazinamide propenamide or 2-propenamide, is a synthetic organic compound. It reacts with ethylene to form a fluorescent copolymer, which is activated by radiation and has a high quantum yield of fluorescence . This makes it useful for the detection of ethylene in the environment .
Synthesis Analysis
The synthesis of this compound and its derivatives involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The reaction conditions for the formation of N-(pyridin-2-yl)amides were mild and metal-free .Molecular Structure Analysis
The molecular formula of this compound is C7H7N3O. Its molecular weight is 149.153. The structure of similar compounds has been determined by X-ray diffraction .Chemical Reactions Analysis
This compound is a synthetic compound that reacts with ethylene to form a fluorescent copolymer . It is activated by radiation and has a high quantum yield of fluorescence .Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H7N3O. Its molecular weight is 149.153.科学的研究の応用
Pyrazinamide's Role in Tuberculosis Treatment
N-pyrazin-2-ylprop-2-enamide, commonly known as pyrazinamide, is a critical drug used in the first-line treatment of tuberculosis (TB). Its unique ability to shorten the duration of TB chemotherapy is attributed to its action against persister bacteria, particularly in Mycobacterium tuberculosis. Pyrazinamide is converted intracellularly to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase. This conversion is crucial for its bactericidal activity. Recent studies have unveiled that pyrazinoic acid targets the ribosomal protein S1 (RpsA) in Mycobacterium tuberculosis, inhibiting the process of trans-translation essential for freeing scarce ribosomes in non-replicating organisms. This mechanism may explain pyrazinamide's efficacy in eradicating persisting TB organisms (Shi et al., 2011).
Mechanism of Action and Resistance
Pyrazinamide's mechanism of action involves disrupting membrane energetics and inhibiting membrane transport function in Mycobacterium tuberculosis. It is particularly active against old, non-replicating bacilli, correlating with its ability to disturb the membrane potential and disrupt membrane potential through its active moiety, pyrazinoic acid, in acid pH. Inhibitors of membrane energetics have been shown to increase pyrazinamide's antituberculous activity, providing insights into its mode of action and potential avenues for designing new drugs that could shorten TB therapy further (Zhang et al., 2003).
Additionally, resistance to pyrazinamide has been linked to mutations in the pncA gene, which encodes pyrazinamidase, the enzyme responsible for converting pyrazinamide to its active form, pyrazinoic acid. This finding underscores the importance of the pncA gene in pyrazinamide's mechanism of action and resistance, suggesting that mutations in this gene are a significant cause of pyrazinamide resistance in clinical isolates of Mycobacterium tuberculosis. Understanding these resistance mechanisms is crucial for developing strategies to overcome resistance and improve TB treatment outcomes (Allana et al., 2017).
New Targets and Resistance Mechanisms
Recent research has identified additional targets and mechanisms of pyrazinamide resistance. For instance, mutations in the aspartate decarboxylase (PanD) gene, involved in the synthesis of β-alanine—a precursor for pantothenate and co-enzyme A biosynthesis—have been associated with pyrazinamide resistance. This discovery opens new avenues for understanding pyrazinamide's action and resistance mechanisms, potentially leading to the development of novel therapeutic strategies for TB treatment (Shi et al., 2014).
将来の方向性
作用機序
Target of Action
Related compounds such as n-(pyridin-2-yl)amides have been associated with significant biological and therapeutic value
Mode of Action
It is known that n-(pyridin-2-yl)amides, a related compound, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that N-pyrazin-2-ylprop-2-enamide may interact with its targets through similar chemical reactions.
Biochemical Pathways
Related compounds such as n-(pyridin-2-yl)amides have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that this compound may affect similar biochemical pathways.
Result of Action
Related compounds such as n-(pyridin-2-yl)amides have been associated with varied medicinal applications . This suggests that this compound may have similar effects.
Action Environment
It is known that the synthesis of related compounds such as n-(pyridin-2-yl)amides can be influenced by different reaction conditions . This suggests that environmental factors may similarly influence the action of this compound.
特性
IUPAC Name |
N-pyrazin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-7(11)10-6-5-8-3-4-9-6/h2-5H,1H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPZITFKJCNPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NC=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2532322.png)
![Tert-butyl 4-[(3-chlorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2532324.png)




![ethyl 4-({[3-(4-{[(2-furylmethyl)amino]carbonyl}benzyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![[2-[[2-(4-Fluoroanilino)-2-oxoethyl]amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2532335.png)
![2-(methylsulfanyl)-N-[5-(thiophen-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2532337.png)


![Sodium;2-[5-(dimethoxymethyl)pyrazol-1-yl]acetate](/img/structure/B2532340.png)
